molecular formula C13H14O2 B14602898 (E)-2-(4-Methoxybenzylidene)cyclopentanone CAS No. 58647-67-9

(E)-2-(4-Methoxybenzylidene)cyclopentanone

Katalognummer: B14602898
CAS-Nummer: 58647-67-9
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: NKLZMIMNDAOSEC-LUAWRHEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a methoxyphenylmethylidene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one typically involves the condensation of 4-methoxybenzaldehyde with cyclopentanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the aromatic ring and the cyclopentanone ring.

Industrial Production Methods

While specific industrial production methods for (2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the cyclopentanone ring play crucial roles in binding to these targets, influencing various biochemical pathways and physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanone: A simpler analog without the methoxyphenylmethylidene group.

    4-Methoxybenzaldehyde: The aromatic aldehyde used in the synthesis of the compound.

    Cyclohexanone: A similar ketone with a six-membered ring instead of a five-membered ring.

Uniqueness

(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one is unique due to the presence of both a cyclopentanone ring and a methoxyphenylmethylidene group, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

58647-67-9

Molekularformel

C13H14O2

Molekulargewicht

202.25 g/mol

IUPAC-Name

(2Z)-2-[(4-methoxyphenyl)methylidene]cyclopentan-1-one

InChI

InChI=1S/C13H14O2/c1-15-12-7-5-10(6-8-12)9-11-3-2-4-13(11)14/h5-9H,2-4H2,1H3/b11-9-

InChI-Schlüssel

NKLZMIMNDAOSEC-LUAWRHEFSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=C\2/CCCC2=O

Kanonische SMILES

COC1=CC=C(C=C1)C=C2CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.